(E)-N-(5-methyltetrazol-1-yl)-1-phenylmethanimine
Description
(E)-N-(5-Methyltetrazol-1-yl)-1-phenylmethanimine is an imine derivative characterized by an E-configuration at the methanimine (-CH=N-) linkage. The compound features a 5-methyltetrazol-1-yl substituent attached to the nitrogen of the imine group and a phenyl ring at the methanimine carbon.
For example, (E)-N-(3-methyl-1H-1,2,4-triazol-5-yl)-1-phenylmethanimine (1i) was synthesized by refluxing benzaldehyde with 3-methyl-1H-1,2,4-triazol-5-amine in THF at 100°C . Similar conditions (acid catalysis, reflux, and recrystallization) are likely applicable to the target compound .
Properties
IUPAC Name |
(E)-N-(5-methyltetrazol-1-yl)-1-phenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-8-11-12-13-14(8)10-7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEIMSRVCICHJM-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1N=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=NN1/N=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-methyltetrazol-1-yl)-1-phenylmethanimine typically involves the reaction of 5-methyltetrazole with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-methyltetrazol-1-yl)-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
(E)-N-(5-methyltetrazol-1-yl)-1-phenylmethanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(5-methyltetrazol-1-yl)-1-phenylmethanimine involves its interaction with specific molecular targets. The tetrazole ring and imine group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties of (E)-N-(5-methyltetrazol-1-yl)-1-phenylmethanimine and analogous compounds:
Physical and Spectroscopic Properties
- Floral Volatiles : (E)-N-(3-methylbutyl)-1-phenylmethanimine has a distinct fruity odor and low molecular weight (evident from RI = 1442 in GC-MS), whereas heterocyclic analogs are typically odorless solids .
- Thermal Stability : Aromatic derivatives like S9 and chlorophenyl-substituted imines exhibit higher melting points (>160°C) due to extended conjugation, compared to alkylated analogs .
Biological Activity
Overview
(E)-N-(5-methyltetrazol-1-yl)-1-phenylmethanimine is a synthetic compound notable for its unique structural features, including a tetrazole ring and an imine group. This combination endows the compound with distinct chemical and biological properties, making it a subject of interest in various fields, particularly medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes:
- Tetrazole Ring : A five-membered ring containing four nitrogen atoms, known for its diverse biological activities.
- Imine Group : Characterized by a carbon-nitrogen double bond, which plays a crucial role in the compound's reactivity and biological interaction.
Tetrazoles are known to exhibit a wide range of biological activities, including:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Inhibitory effects on fungal growth.
- Antitumor : Potential in cancer treatment through selective cytotoxicity.
- Analgesic : Pain-relieving properties.
- Anti-inflammatory : Reduction of inflammation markers.
The mechanism of action is often linked to the ability of tetrazolate anions to enhance lipid solubility, facilitating cellular membrane penetration and subsequent biological activity .
Antimicrobial Activity
Research has shown that compounds with tetrazole rings possess significant antimicrobial properties. For instance, studies indicate that this compound exhibits promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines are presented in the following table:
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (breast cancer) | 4.5 |
| HeLa (cervical cancer) | 3.2 |
| A549 (lung cancer) | 6.8 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens responsible for hospital-acquired infections. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Properties
In another investigation, the anticancer activity of this compound was assessed using MCF-7 and HeLa cell lines. The results indicated that the compound induced apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase. This study highlighted the potential of this compound as a lead compound for developing novel anticancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
